molecular formula C36H24N2 B13647103 9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole

9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole

Cat. No.: B13647103
M. Wt: 484.6 g/mol
InChI Key: RAFYTMQVEPNKKI-UHFFFAOYSA-N
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Description

9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole is an organic compound that features a unique structure combining biphenyl and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole typically involves the coupling of biphenyl and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl-carbazole bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biphenyl carboxylic acids, while reduction can yield biphenyl derivatives with reduced aromaticity .

Scientific Research Applications

9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole is unique due to its combination of biphenyl and carbazole moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other electronic devices .

Properties

IUPAC Name

3-(9H-carbazol-2-yl)-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-9-24(10-3-1)25-11-8-12-28(21-25)38-35-16-7-5-14-31(35)32-22-26(18-20-36(32)38)27-17-19-30-29-13-4-6-15-33(29)37-34(30)23-27/h1-23,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFYTMQVEPNKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6)C8=CC=CC=C83
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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